4-(3-Chlorophenyl)morpholine
Overview
Description
4-(3-Chlorophenyl)morpholine is an organic compound with the molecular formula C10H12ClNO It consists of a morpholine ring substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chlorophenyl)morpholine can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with ethylene oxide to form 3-chlorophenylethanolamine, which is then cyclized with formaldehyde to yield this compound . Another method involves the direct reaction of 3-chloroaniline with diethylene glycol and ammonia under high temperature and pressure .
Industrial Production Methods
Industrial production of this compound typically involves the use of diethylene glycol and ammonia in the presence of hydrogen and a suitable catalyst. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antiurease agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as ureases, by binding to their active sites and disrupting their catalytic functions . This inhibition is achieved through the formation of stable complexes with the enzyme’s active site, preventing the substrate from binding and undergoing the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropyl)morpholine
- 4-(3-Chlorophenyl)piperazine
- 4-(3-Chlorophenyl)thiomorpholine
Uniqueness
4-(3-Chlorophenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in various chemical reactions, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-(3-chlorophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFXKHJDUXYNSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457577 | |
Record name | 4-(3-chlorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41605-90-7 | |
Record name | 4-(3-chlorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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